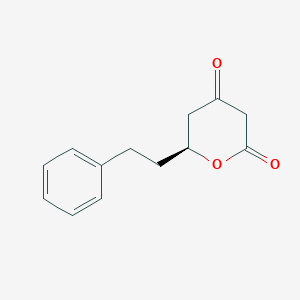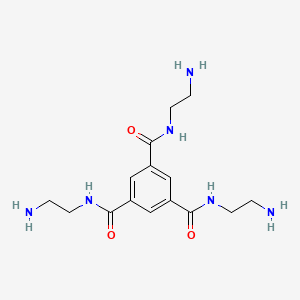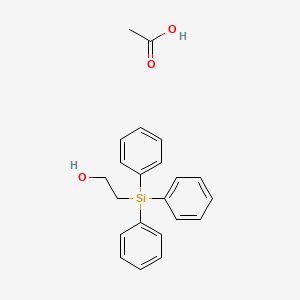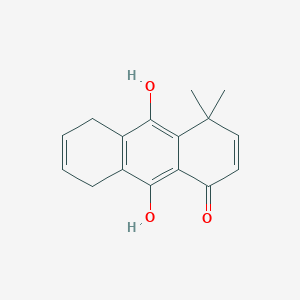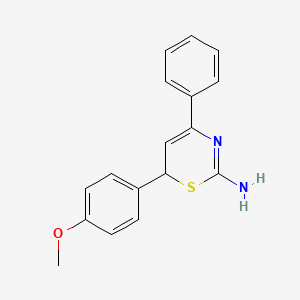
6H-1,3-Thiazin-2-amine, 6-(4-methoxyphenyl)-4-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6H-1,3-Thiazin-2-amine, 6-(4-methoxyphenyl)-4-phenyl- is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the thiazine family, which is known for its diverse pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6H-1,3-Thiazin-2-amine, 6-(4-methoxyphenyl)-4-phenyl- typically involves the condensation-cyclization reaction of 4,6-diphenyl-6H-1,3-thiazin-2-amine, aromatic aldehyde, and thioglycolic acid in polypropylene glycol at 110°C . The structure of the newly synthesized compounds is established based on their spectral data and elemental analysis .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
6H-1,3-Thiazin-2-amine, 6-(4-methoxyphenyl)-4-phenyl- undergoes various chemical reactions, including:
Condensation Reactions: Formation of thiazolidinone derivatives through condensation with aromatic aldehydes and thioglycolic acid.
Cyclization Reactions: Involving the formation of heterocyclic rings.
Common Reagents and Conditions
Aromatic Aldehydes: Used in condensation reactions.
Thioglycolic Acid: Facilitates cyclization reactions.
Polypropylene Glycol: Serves as the reaction medium at elevated temperatures (110°C).
Major Products
The major products formed from these reactions are thiazolidinone derivatives, which have shown potential biological activities .
科学研究应用
作用机制
The exact mechanism of action of 6H-1,3-Thiazin-2-amine, 6-(4-methoxyphenyl)-4-phenyl- is not fully understood. it is believed to exert its effects by interacting with microbial cell membranes, leading to disruption of cellular processes and ultimately cell death . The compound’s structure allows it to bind to specific molecular targets, inhibiting their function and contributing to its antimicrobial properties .
相似化合物的比较
Similar Compounds
4-(4-methoxyphenyl)-6-(pyridin-3-yl)-6H-1,3-thiazin-2-amine: Another thiazine derivative with similar synthetic routes and biological activities.
N-Methyl derivative of 4-(2-bromonaphthalen-6-yl)-6-aryl-6H-1,3-thiazin-2-amines: Known for its antimicrobial properties.
属性
CAS 编号 |
145353-39-5 |
|---|---|
分子式 |
C17H16N2OS |
分子量 |
296.4 g/mol |
IUPAC 名称 |
6-(4-methoxyphenyl)-4-phenyl-6H-1,3-thiazin-2-amine |
InChI |
InChI=1S/C17H16N2OS/c1-20-14-9-7-13(8-10-14)16-11-15(19-17(18)21-16)12-5-3-2-4-6-12/h2-11,16H,1H3,(H2,18,19) |
InChI 键 |
NIKCCCWJHJFFSZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2C=C(N=C(S2)N)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


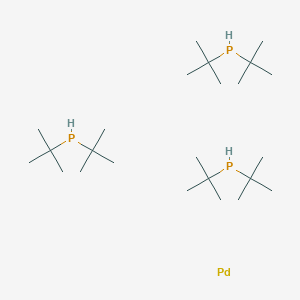
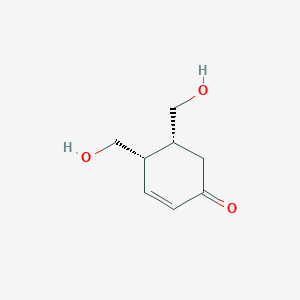
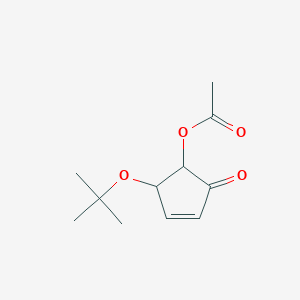
![Pyrimido[4,5-b]quinoline-2,4,6,9(3H,10H)-tetrone, 10-hexyl-8-methoxy-](/img/structure/B12555742.png)
![5-[(E)-(2,4-Dimethylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12555749.png)
![5-[(4-Chlorophenyl)methylidene]-3-(diethylaminomethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12555757.png)

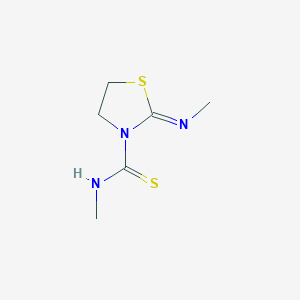
![2-Methyl-5-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}pyridine](/img/structure/B12555786.png)
